

Application Notes and Protocols: Purification and Characterization of 9(10)-Nitrooleate Isomers

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Compound of Interest		
Compound Name:	9(10)-Nitrooleate	
Cat. No.:	B15543714	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro-fatty acids (NFAs) are endogenous lipid mediators that are gaining significant attention in the scientific community for their potent anti-inflammatory and cytoprotective effects.[1] Among these, the isomers 9-nitrooleate (9-NO₂-OA) and 10-nitrooleate (10-NO₂-OA) are of particular interest due to their potential as therapeutic agents for a range of inflammatory diseases.[1] These isomers are formed through the nitration of oleic acid and act as signaling molecules primarily through a mechanism known as nitroalkylation, which involves the covalent modification of key regulatory proteins.[1][2][3][4]

The distinct biological activities and therapeutic potential of 9- and 10-NO₂-OA underscore the critical need for robust methods for their purification and detailed characterization. Positional and geometric isomers of nitrooleate can exhibit different reactivities and biological effects, making their separation and individual analysis paramount for research and drug development. [1][5] This document provides detailed application notes and protocols for the purification and characterization of **9(10)-nitrooleate** isomers, tailored for researchers, scientists, and professionals in the field of drug development.

Data Presentation





Table 1: Physicochemical Properties of 9- and 10-

Nitrooleate

Property	9-Nitrooleate	10-Nitrooleate
CAS Number	875685-44-2[6]	10008043 (Item No.)[6]
Molecular Formula	C18H33NO4[6]	C18H33NO4[7]
Molecular Weight	327.5[6]	327.5
Appearance	Pale yellow oil[8]	Pale yellow oil
UV Absorbance (λmax)	~255 nm[6]	~256 nm[7]

Table 2: Mass Spectrometry Data for 9- and 10-

Nitrooleate

Ionization Mode	Parent Ion [M-H] ⁻ (m/z)	Key Fragment Ions (m/z)	Reference
Negative ESI-MS/MS	326.2	46 ([NO ₂] ⁻), 279 ([M- H-HONO] ⁻)	[9]
Positive ESI-MS	328.2 ([M+H]+)	Varies with instrument and conditions	[4]
GC-MS (PFB derivative)	326 ([M-PFB] ⁻)	46 ([NO ₂] ⁻), 195, 197 (specific for 9-NO ₂ - OA)	[9]

Table 3: ¹H-NMR Chemical Shifts for Distinguishing

Nitrooleate Isomers

Proton	9-NO ₂ -OA (ppm)	10-NO ₂ -OA (ppm)	Reference
Nitroalkene proton (E-isomer)	~7.10	~7.10	[10]
Nitroalkene proton (Z-isomer)	~5.70	~5.70	[10]



Note: The exact chemical shifts can vary depending on the solvent and instrument used.

Experimental Protocols

Protocol 1: Purification of 9(10)-Nitrooleate Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol describes the separation of 9- and 10-nitrooleate isomers from a mixture using reversed-phase HPLC.

Materials:

- Mixture of 9(10)-nitrooleate
- · HPLC-grade acetonitrile
- HPLC-grade water
- Acetic acid or Trifluoroacetic acid (TFA)
- C18 reversed-phase HPLC column (e.g., 2 x 150 mm, 3 μm particle size)[11]
- · HPLC system with a UV detector

Procedure:

- Sample Preparation: Dissolve the crude mixture of **9(10)-nitrooleate** in the mobile phase starting condition (e.g., 65% aqueous mobile phase) to a suitable concentration (e.g., 1 mg/mL).
- Mobile Phase Preparation:
 - Mobile Phase A: Water with 0.1% acetic acid or TFA.
 - Mobile Phase B: Acetonitrile with 0.1% acetic acid or TFA.
- HPLC Conditions:
 - Column: C18 reversed-phase column.



Flow Rate: 250 μL/min.[11]

Injection Volume: 10-50 μL.

Detection: UV at 256 nm.[8]

- Gradient Elution:
 - Start with 65% Mobile Phase A.
 - Hold for 3 minutes.
 - Ramp to 20% Mobile Phase A over 45 minutes.[11]
 - Wash the column with 100% Mobile Phase B.
 - Re-equilibrate the column with the starting conditions.
- Fraction Collection: Collect the fractions corresponding to the separated 9- and 10nitrooleate peaks.
- Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified isomers.

Protocol 2: Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol outlines the analysis of purified nitrooleate isomers by LC-MS/MS for identity confirmation and quantification.

Materials:

- Purified 9- and 10-nitrooleate isomers
- Stable isotope-labeled internal standard (e.g., ¹⁵N-labelled or d₁₇-labelled nitrooleate)[7][9]
- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:



- Sample Preparation: Prepare solutions of the purified isomers and the internal standard in the mobile phase.
- LC Conditions: Use the same or similar LC conditions as described in Protocol 1.
- MS/MS Conditions (Negative Ion Mode):
 - o Ionization Mode: Electrospray Ionization (ESI), negative.
 - Selected Reaction Monitoring (SRM) Transitions:
 - For 9- and 10-NO₂-OA: m/z 326 → m/z 46.[9]
 - For ¹⁵N-labelled internal standard: m/z 327 → m/z 47.[9]
- Data Analysis:
 - Confirm the identity of the isomers by their retention times and fragmentation patterns.
 - Quantify the isomers by comparing the peak areas of the analyte to the internal standard.

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of ¹H-NMR to confirm the structure and distinguish between the E and Z isomers of 9- and 10-nitrooleate.

Materials:

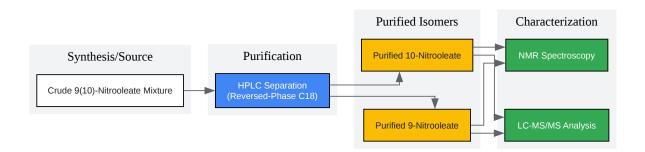
- Purified nitrooleate isomer
- Deuterated solvent (e.g., CDCl₃)
- NMR spectrometer

Procedure:



- Sample Preparation: Dissolve a sufficient amount of the purified isomer in the deuterated solvent.
- NMR Acquisition:
 - Acquire a ¹H-NMR spectrum.
 - Key signals to observe are the protons on the nitroalkene double bond.
- Data Interpretation:
 - A chemical shift around 7.10 ppm is indicative of the (E)-isomer.[10]
 - A chemical shift around 5.70 ppm suggests the presence of the (Z)-isomer.[10]
 - Further analysis of the full spectrum will confirm the overall fatty acid structure.[12][13]

Visualizations Experimental Workflow

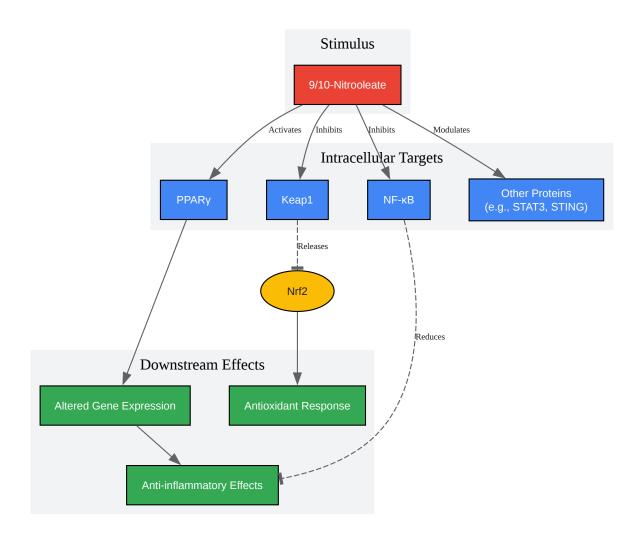


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Caption: Workflow for purification and characterization.

Signaling Pathways of Nitrooleate Isomers





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Caption: Key signaling pathways modulated by nitrooleates.

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